molecular formula C15H12ClN3O3S B7701567 N-(3-chloro-4-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(3-chloro-4-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B7701567
M. Wt: 349.8 g/mol
InChI Key: VHGGDPCHCXFLOI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, contributes to its wide range of pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and an aromatic aldehyde under ultrasonic activation in isopropyl alcohol at 20°C . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted aromatic compounds .

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its specific substitution pattern on the aromatic ring, which enhances its biological activity and selectivity. The presence of the 3-chloro-4-methoxyphenyl group contributes to its unique pharmacological profile .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₄H₁₀ClN₃O₃S
  • Molecular Weight : 335.8 g/mol
  • CAS Number : 945195-35-7

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrimidine moieties exhibit notable antimicrobial properties. Specifically, derivatives of thiazolo[3,2-a]pyrimidines have been shown to possess antibacterial and antifungal activities.

  • Antibacterial Activity : Studies have demonstrated that similar compounds can effectively inhibit the growth of various bacterial strains. For instance, a related compound exhibited a minimum inhibitory concentration (MIC) of 50 μg/mL against Mycobacterium smegmatis, outperforming standard antibiotics like Rifampicin .
  • Antifungal Activity : The presence of the methoxy group in the phenyl ring has been linked to enhanced antifungal activity against pathogens such as Candida albicans and Aspergillus niger .

Antitumor Activity

The thiazolo[3,2-a]pyrimidine scaffold has also shown promise in cancer research. Compounds in this class have been evaluated for their ability to inhibit tumor cell proliferation.

  • Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to interfere with cellular signaling pathways and induce apoptosis in cancer cells. For example, certain derivatives have been found to inhibit tubulin polymerization, which is crucial for cancer cell division .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on its structure:

Substituent TypeEffect on Activity
Electron-withdrawing groupsGenerally enhance antibacterial activity
Methoxy groupAssociated with increased antifungal activity
Halogen substituentsCan improve anticancer properties

Case Studies

  • Antibacterial Study : A recent study synthesized several thiazolo[3,2-a]pyrimidine derivatives and tested their antibacterial efficacy against E. coli and S. aureus. The compound exhibited significant inhibition compared to controls, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Research : In vitro studies on human liver carcinoma cell lines (HepG2) revealed that derivatives of this compound showed potent anti-proliferative effects. The presence of specific functional groups was crucial for enhancing cytotoxicity against tumor cells .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c1-8-7-23-15-17-6-10(14(21)19(8)15)13(20)18-9-3-4-12(22-2)11(16)5-9/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGGDPCHCXFLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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